N-(2-Oxopropanoyl)-L-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

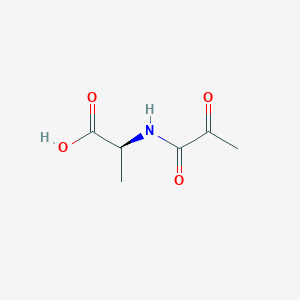

N-(2-Oxopropanoyl)-L-alanine is a modified amino acid derivative where the α-amino group of L-alanine is acylated with a 2-oxopropanoyl (pyruvoyl) group. The compound’s molecular formula is C₆H₉NO₄, with a molecular weight of 159.13 g/mol. The pyruvoyl group may confer unique properties, such as participation in keto-enol tautomerism or interactions with enzymatic systems, distinguishing it from other alanine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pyruvoyl-alanine can be synthesized through the decarboxylation of L-aspartate using L-aspartate-α-decarboxylase, a pyruvoyl-dependent enzyme. This enzyme catalyzes the conversion of L-aspartate to β-alanine, which can then be further modified to produce N-pyruvoyl-alanine .

Industrial Production Methods

Industrial production of N-pyruvoyl-alanine typically involves biotechnological methods due to their efficiency and environmental friendliness. The use of whole-cell biocatalysts expressing L-aspartate-α-decarboxylase from various sources, such as Bacillus subtilis and Corynebacterium jeikeium, has been explored to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions

N-pyruvoyl-alanine undergoes several types of chemical reactions, including:

Decarboxylation: The removal of a carboxyl group, facilitated by enzymes like L-aspartate-α-decarboxylase.

Substitution: The replacement of functional groups, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving N-pyruvoyl-alanine include pyridoxal phosphate and thiamine pyrophosphate, which act as cofactors in enzymatic reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.

Major Products

The major products formed from the reactions of N-pyruvoyl-alanine include β-alanine and other derivatives that are important in various metabolic pathways .

Scientific Research Applications

N-pyruvoyl-alanine has several applications in scientific research:

Mechanism of Action

N-pyruvoyl-alanine exerts its effects through its involvement in enzymatic reactions. The pyruvoyl group acts as an electrophilic catalyst, facilitating the decarboxylation of L-aspartate to β-alanine . This reaction is crucial in the metabolic pathway of β-alanine and pantothenic acid synthesis .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between N-(2-Oxopropanoyl)-L-alanine and its analogs:

Detailed Analysis of Key Compounds

N-Boc-L-alanine

- Structure : Features a tert-butoxycarbonyl (Boc) group, a bulky protecting group that shields the amine during peptide synthesis.

- Applications : Widely used in solid-phase peptide synthesis to prevent unwanted side reactions. Its stability under basic conditions and ease of removal with acids make it a staple in biochemical research .

- Contrast with Target: Unlike the pyruvoyl group in this compound, the Boc group is inert and non-reactive in most biological contexts.

N-(3-Indolylacetyl)-L-alanine

- Structure : Contains an indole acetyl group linked to L-alanine.

- Research Findings: Low serum levels of this compound correlate with prolonged progression-free survival (PFS) in non-small cell lung cancer (NSCLC) patients undergoing PD-1 inhibitor therapy. It serves as an independent prognostic biomarker, outperforming methomyl in predictive value .

- Contrast with Target : The indole moiety may interact with hydrophobic pockets in proteins, whereas the pyruvoyl group’s ketone could participate in redox reactions or hydrogen bonding.

N-D-gluconoyl-L-alanine

- Structure : Combines gluconic acid (a sugar derivative) with L-alanine.

- Applications: Potential use in glycopeptide synthesis or as a biocompatible conjugate for drug delivery. The hydroxyl-rich gluconoyl group enhances water solubility .

L-Alanyl-L-alanine

- Structure : A simple dipeptide of two alanine residues.

- Applications : Used to study peptide bond stability and as a model for larger peptide systems. Its lack of complex functional groups makes it a baseline for comparing modified derivatives .

- Contrast with Target: The absence of an acyl group limits its reactivity compared to this compound.

Properties

CAS No. |

2392-63-4 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(2S)-2-(2-oxopropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H9NO4/c1-3(6(10)11)7-5(9)4(2)8/h3H,1-2H3,(H,7,9)(H,10,11)/t3-/m0/s1 |

InChI Key |

LRBARJMHQPHPQP-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.